molecular formula C8H9F3N2O B3024404 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile CAS No. 77940-79-5

1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile

Cat. No. B3024404
CAS RN: 77940-79-5
M. Wt: 206.16 g/mol
InChI Key: MHJDPMGTFYYMMM-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile, also known as TFPAC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a highly versatile compound that can be used in a wide range of fields, including medicinal chemistry, drug discovery, and biochemistry. In

Mechanism of Action

Advantages and Limitations for Lab Experiments

1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a wide range of applications, including medicinal chemistry, drug discovery, and biochemistry. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile is highly reactive and can be difficult to handle, requiring special precautions to ensure safety. It is also relatively expensive compared to other compounds, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the optimal dosage and administration method for 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile in cancer treatment. Another area of interest is its potential use as a tool for studying enzyme activity. 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile can be used to selectively inhibit the activity of specific enzymes, allowing researchers to study their functions in more detail. Finally, further studies are needed to explore the potential applications of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile in other fields, such as biochemistry and materials science.
Conclusion:
In conclusion, 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile is a highly versatile compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile in various fields and to develop new applications for this compound.

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile has also been shown to have antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7(14)13-3-1-6(5-12)2-4-13/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJDPMGTFYYMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513061
Record name 1-(Trifluoroacetyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile

CAS RN

77940-79-5
Record name 1-(Trifluoroacetyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-Trifluoro-acetyl)-piperidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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